molecular formula C13H10ClFN2O2S B14435386 2-[(2-Chloro-4-nitrophenyl)sulfanyl]-4-fluoro-N-methylaniline CAS No. 79229-14-4

2-[(2-Chloro-4-nitrophenyl)sulfanyl]-4-fluoro-N-methylaniline

Katalognummer: B14435386
CAS-Nummer: 79229-14-4
Molekulargewicht: 312.75 g/mol
InChI-Schlüssel: WKGXMSDLEIQDSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2-Chloro-4-nitrophenyl)sulfanyl]-4-fluoro-N-methylaniline is an organic compound that features a complex structure with multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloro-4-nitrophenyl)sulfanyl]-4-fluoro-N-methylaniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chloro-4-nitroaniline with a suitable thiol compound under controlled conditions to form the sulfanyl derivative. This intermediate is then further reacted with 4-fluoroaniline under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(2-Chloro-4-nitrophenyl)sulfanyl]-4-fluoro-N-methylaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the positions activated by the nitro and chloro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Strong nucleophiles like hydroxide ions or amines are often employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-[(2-Chloro-4-nitrophenyl)sulfanyl]-4-fluoro-N-methylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in developing pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-[(2-Chloro-4-nitrophenyl)sulfanyl]-4-fluoro-N-methylaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include nucleophilic aromatic substitution reactions where the compound interacts with nucleophilic sites on the enzyme.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chloro-4-nitrophenol: A related compound with similar functional groups but lacking the sulfanyl and fluoro substituents.

    4-Fluoroaniline: Shares the fluoro and aniline groups but lacks the nitro and sulfanyl groups.

    2-Chloro-5-nitrophenol: Another chlorinated nitrophenol with different substitution patterns.

Uniqueness

2-[(2-Chloro-4-nitrophenyl)sulfanyl]-4-fluoro-N-methylaniline is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both electron-withdrawing and electron-donating groups in the molecule allows for a diverse range of chemical transformations and interactions.

Eigenschaften

CAS-Nummer

79229-14-4

Molekularformel

C13H10ClFN2O2S

Molekulargewicht

312.75 g/mol

IUPAC-Name

2-(2-chloro-4-nitrophenyl)sulfanyl-4-fluoro-N-methylaniline

InChI

InChI=1S/C13H10ClFN2O2S/c1-16-11-4-2-8(15)6-13(11)20-12-5-3-9(17(18)19)7-10(12)14/h2-7,16H,1H3

InChI-Schlüssel

WKGXMSDLEIQDSZ-UHFFFAOYSA-N

Kanonische SMILES

CNC1=C(C=C(C=C1)F)SC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.